4-Amino-6-methylquinazolin-2(1h)-one
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Overview
Description
4-Amino-6-methylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline ring system with an amino group at the 4-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-methylquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazolin-2(1H)-one: Lacks the methyl group at the 6-position.
6-Methylquinazolin-2(1H)-one: Lacks the amino group at the 4-position.
4,6-Dimethylquinazolin-2(1H)-one: Has an additional methyl group at the 4-position.
Uniqueness
4-Amino-6-methylquinazolin-2(1H)-one is unique due to the presence of both the amino group at the 4-position and the methyl group at the 6-position. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Properties
CAS No. |
869486-03-3 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-6-methyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(10)12-9(13)11-7/h2-4H,1H3,(H3,10,11,12,13) |
InChI Key |
UZWGTGBYZQKTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N=C2N |
Origin of Product |
United States |
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